5-(Pyridin-4-yl)-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-(Pyridin-4-yl)-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyridine ring, a thiazole ring, and a piperidine ring connected through a pyrimidine core
Preparation Methods
The synthesis of 5-(Pyridin-4-yl)-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine and thiazole intermediates, followed by their coupling with the piperidine derivative. The final step involves the formation of the pyrimidine core through cyclization reactions under specific conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings, leading to a variety of substituted products.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents, with reactions often conducted under reflux or in inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various functionalized derivatives of the original compound.
Scientific Research Applications
5-(Pyridin-4-yl)-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or luminescence.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other pyridine, thiazole, and piperidine derivatives that share structural similarities with 5-(Pyridin-4-yl)-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine. These compounds may have similar chemical properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C18H17N5O2S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C18H17N5O2S/c24-17(16-11-26-12-22-16)23-7-3-15(4-8-23)25-18-20-9-14(10-21-18)13-1-5-19-6-2-13/h1-2,5-6,9-12,15H,3-4,7-8H2 |
InChI Key |
XATRTXOMMTWBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CSC=N4 |
Origin of Product |
United States |
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